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molecular formula C6H5ClN2O3 B8516660 5-(Aminocarbonyl)-3-chloro-1H-pyrrole-2-carboxylic acid

5-(Aminocarbonyl)-3-chloro-1H-pyrrole-2-carboxylic acid

Cat. No. B8516660
M. Wt: 188.57 g/mol
InChI Key: HDTISGDEEYWGFA-UHFFFAOYSA-N
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Patent
US08304419B2

Procedure details

LiOH (1 N in water, 2 mL, 2 mmol) was added to a solution of methyl 5-(aminocarbonyl)-3-chloro-1H-pyrrole-2-carboxylate (0.0602 g, 0.297 mmol) in THF (2 mL) and methanol (2 mL) and the solution was stirred at RT overnight. The reaction mixture was evaporated to a residue and partitioned with EtOAc and 1 N HCl. The organic layer was separated, dried over MgSO4 and evaporated to a solid to afford the title compound (0.057 g, 77%) as a tan solid which was used with no further purification. 1H NMR (400 MHz, DMSO-d6) δ ppm 12.07 (br. s., 1H), 7.80 (br. s., 1H), 7.43 (br. s., 1H), 6.57-6.89 (m, 1H).
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.0602 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
77%

Identifiers

REACTION_CXSMILES
[Li+].[OH-].[NH2:3][C:4]([C:6]1[NH:10][C:9]([C:11]([O:13]C)=[O:12])=[C:8]([Cl:15])[CH:7]=1)=[O:5]>C1COCC1.CO>[NH2:3][C:4]([C:6]1[NH:10][C:9]([C:11]([OH:13])=[O:12])=[C:8]([Cl:15])[CH:7]=1)=[O:5] |f:0.1|

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
0.0602 g
Type
reactant
Smiles
NC(=O)C1=CC(=C(N1)C(=O)OC)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to a residue
CUSTOM
Type
CUSTOM
Details
partitioned with EtOAc and 1 N HCl
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated to a solid

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC(=O)C1=CC(=C(N1)C(=O)O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.057 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 101.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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